1-Cyclobutyl-4-(pyridin-2-yl)piperazine dihydrochloride
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Overview
Description
1-Cyclobutyl-4-(pyridin-2-yl)piperazine dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities.
Mechanism of Action
Target of Action
The primary target of 1-Cyclobutyl-4-(pyridin-2-yl)piperazine dihydrochloride is the α2-adrenoceptor . The α2-adrenoceptor plays a crucial role in the regulation of neurotransmitter release from presynaptic cells .
Mode of Action
This compound: interacts with its target, the α2-adrenoceptor, as a selective antagonist . This means it binds to the receptor and blocks its activation, preventing the normal signal transduction triggered by the receptor .
Biochemical Pathways
The antagonistic action of This compound on the α2-adrenoceptor affects the norepinephrine pathway . By blocking the α2-adrenoceptor, it prevents the negative feedback mechanism that typically inhibits the release of norepinephrine. This leads to an increase in the release of norepinephrine .
Biochemical Analysis
Biochemical Properties
1-Cyclobutyl-4-(pyridin-2-yl)piperazine dihydrochloride is a derivative of pyridinylpiperazine . Some derivatives of pyridinylpiperazine are known to act as potent and selective α2-adrenergic receptor antagonists . This suggests that this compound may interact with α2-adrenergic receptors, potentially influencing biochemical reactions involving these receptors.
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. As a potential α2-adrenergic receptor antagonist, it may bind to these receptors, inhibiting their activity and leading to changes in cell signaling and gene expression .
Metabolic Pathways
The metabolic pathways involving this compound are not well-documented. Given its potential interaction with α2-adrenergic receptors, it may be involved in pathways related to these receptors .
Preparation Methods
The synthesis of 1-Cyclobutyl-4-(pyridin-2-yl)piperazine dihydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . Another method involves the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives through the combination of an isocyanide, an amine, a carboxylic acid, and an aldehyde . Industrial production methods often utilize these synthetic routes due to their efficiency and high yield.
Chemical Reactions Analysis
1-Cyclobutyl-4-(pyridin-2-yl)piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with different functional groups using reagents like alkyl halides or sulfonyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.
Scientific Research Applications
1-Cyclobutyl-4-(pyridin-2-yl)piperazine dihydrochloride has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its interaction with biological targets.
Medicine: Piperazine derivatives are known for their therapeutic properties, and this compound is investigated for its potential use in drug discovery and development.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
1-Cyclobutyl-4-(pyridin-2-yl)piperazine dihydrochloride can be compared with other piperazine derivatives such as:
1-(2-Pyridinyl)piperazine: Known for its role as a selective α2-adrenergic receptor antagonist.
1-(3-Fluoro-2-pyridinyl)piperazine: Another derivative with potent biological activity.
The uniqueness of this compound lies in its specific cyclobutyl and pyridinyl substitutions, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-cyclobutyl-4-pyridin-2-ylpiperazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3.2ClH/c1-2-7-14-13(6-1)16-10-8-15(9-11-16)12-4-3-5-12;;/h1-2,6-7,12H,3-5,8-11H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCNLHDPTHHCAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCN(CC2)C3=CC=CC=N3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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